2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-cyclohexylacetamide
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Description
2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C27H25ClN6O3S and its molecular weight is 549.05. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Chemical Modifications
Research in the domain of heterocyclic chemistry often explores the synthesis and functionalization of complex molecules for potential applications in drug discovery, material science, and as probes in biological systems. For example, the work by Chernyshev et al. (2014) on partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and triazolo[5,1-b]quinazolines highlights the synthesis of polycondensed heterocycles through reactions with chlorocarboxylic acid chlorides, leading to amides through acylation of the amino group. Such synthetic pathways underscore the versatility of these compounds as synthons for preparing a wide array of heterocyclic compounds, potentially including quinazolinones derivatives similar to the queried compound (Chernyshev et al., 2014).
Potential Bioactivity and Applications
Quinazoline derivatives, as represented by the query compound, have been extensively studied for their diverse biological activities, including antitumor, antibacterial, and enzyme inhibition properties. Gangjee et al. (1996) synthesized 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, indicating the therapeutic potential of such compounds in cancer treatment. This research demonstrates the relevance of quinazoline and pyrimidine derivatives in the development of novel therapeutics, providing a context for the potential bioactivity of the compound (Gangjee et al., 1996).
Properties
IUPAC Name |
2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN6O3S/c28-16-10-11-22-29-18(12-24(36)33(22)14-16)15-38-27-32-20-9-5-4-8-19(20)25-31-21(26(37)34(25)27)13-23(35)30-17-6-2-1-3-7-17/h4-5,8-12,14,17,21H,1-3,6-7,13,15H2,(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBYLHSJDACGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=O)N6C=C(C=CC6=N5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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